An In-depth Technical Guide to 3-(Chloromethyl)-2-methoxypyridine Hydrochloride
An In-depth Technical Guide to 3-(Chloromethyl)-2-methoxypyridine Hydrochloride
This guide provides a comprehensive technical overview of 3-(Chloromethyl)-2-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, underpinned by established scientific principles and methodologies.
Introduction
3-(Chloromethyl)-2-methoxypyridine hydrochloride is a substituted pyridine derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive chloromethyl group and a methoxy substituent on the pyridine ring, makes it a versatile reagent for introducing the 2-methoxypyridin-3-ylmethyl moiety into target molecules. The hydrochloride salt form enhances its stability and handling properties, making it suitable for use in multi-step synthetic processes. Understanding the nuanced chemical behavior of this compound is paramount for its effective and safe utilization in research and development as well as in industrial-scale production.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(Chloromethyl)-2-methoxypyridine hydrochloride is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₉Cl₂NO | [1][2] |
| Molecular Weight | 194.06 g/mol | |
| CAS Number | 117934-34-6 | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 128-131 °C (lit.) | [3] |
| Solubility | Soluble in water. Sparingly soluble in methanol and slightly soluble in chloroform. | [3] |
| Storage | Store in an inert atmosphere at 2-8°C. | [1] |
Synthesis and Purification
The synthesis of 3-(Chloromethyl)-2-methoxypyridine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While specific synthetic routes can be proprietary, a general and illustrative pathway often involves the chlorination of the corresponding hydroxymethylpyridine precursor.
General Synthetic Approach
A common strategy for the synthesis of similar pyridine derivatives involves the conversion of a hydroxymethyl group to a chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).[4][5] The choice of chlorinating agent and reaction conditions is critical to minimize side reactions and maximize the yield of the desired product.
Illustrative Experimental Protocol for Chlorination
The following protocol is a generalized procedure for the chlorination of a hydroxymethylpyridine derivative, based on common laboratory practices for similar transformations.[5]
Materials:
-
4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (1 equivalent)
-
Thionyl chloride (1.05 equivalents)
-
Dichloromethane (anhydrous)
-
Hexane
Procedure:
-
A solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., argon).[5]
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of thionyl chloride in anhydrous dichloromethane is added dropwise to the cooled solution over a period of 30 minutes.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.[5]
-
The solvent is removed under reduced pressure to yield a solid residue.[5]
-
The crude solid is suspended in hexane and stirred to wash away impurities.[5]
-
The solid product is collected by filtration, washed with a small amount of cold hexane, and dried under vacuum to afford the desired 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[5]
Purification
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or residual solvents. Recrystallization from a suitable solvent system, such as isopropanol and ether, is a common method.[6] However, due to the hazardous nature of ether, alternative solvent systems are often employed in industrial settings.[6] The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[6]
Chemical Reactivity and Applications
The reactivity of 3-(Chloromethyl)-2-methoxypyridine hydrochloride is dominated by the electrophilic nature of the chloromethyl group. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of the 2-methoxypyridin-3-ylmethyl scaffold into a wide range of molecules.
This reactivity is harnessed in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, related chloromethylpyridine derivatives are pivotal intermediates in the production of proton pump inhibitors (PPIs) like omeprazole and pantoprazole, which are widely used to treat acid-related gastrointestinal disorders.[4][6][7][8] The chloromethyl group reacts with a thiol-containing benzimidazole core to form the final drug substance.
Spectroscopic Data
While a comprehensive set of spectroscopic data for 3-(Chloromethyl)-2-methoxypyridine hydrochloride is not publicly available in detail, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methoxy group (a singlet around 3.8-4.2 ppm), the chloromethyl group (a singlet around 4.5-4.8 ppm), and the aromatic protons on the pyridine ring (in the 7.0-8.5 ppm region).
-
¹³C NMR: The carbon NMR would display distinct resonances for the methoxy carbon, the chloromethyl carbon, and the carbons of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base, 3-(chloromethyl)-2-methoxypyridine, and a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations for the pyridine ring, and a C-Cl stretching band.
For related compounds, analytical techniques such as LC-MS/MS have been developed for trace analysis, which is crucial for controlling genotoxic impurities in final drug products.[8]
Safety and Handling
3-(Chloromethyl)-2-methoxypyridine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Avoid formation of dust and aerosols.
-
Keep container tightly closed and store in a cool, dry place away from incompatible materials.[9][10]
-
Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10]
-
In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.[9]
Conclusion
3-(Chloromethyl)-2-methoxypyridine hydrochloride is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis, reactivity, and handling require a solid understanding of organic chemistry principles and stringent adherence to safety protocols. This guide provides a foundational understanding of its core chemical properties, serving as a valuable resource for scientists and researchers engaged in drug discovery and development. Further investigation into its reaction kinetics, optimization of synthetic routes, and development of advanced analytical methods will continue to enhance its utility and ensure its safe and efficient application.
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PubChem. (n.d.). 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride. Retrieved from [Link]
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Lead Sciences. (n.d.). 3-(Chloromethyl)-2-methoxypyridine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]
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PubMed. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Retrieved from [Link]
- Google Patents. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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